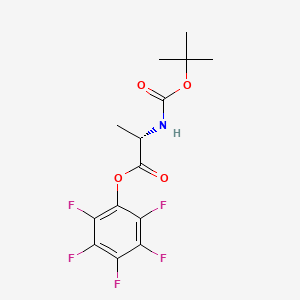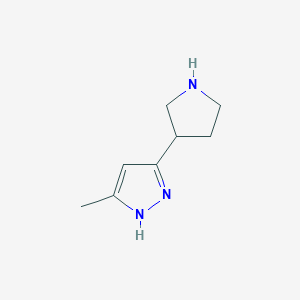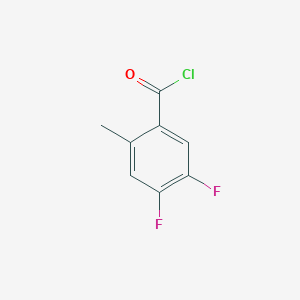
2-Nitro-5-(1H-pyrazol-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the nitration of 5-(1H-pyrazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolyl group may also interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
5-(1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid: A reduced form of the compound with different chemical properties.
Uniqueness
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the nitro and pyrazolyl groups, which confer a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7N3O4 |
|---|---|
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
2-nitro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-6-7(12-5-1-4-11-12)2-3-9(8)13(16)17/h1-6H,(H,14,15) |
Clave InChI |
XKEGMBYWFFDGMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


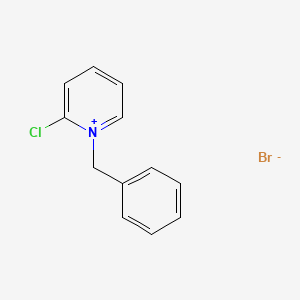
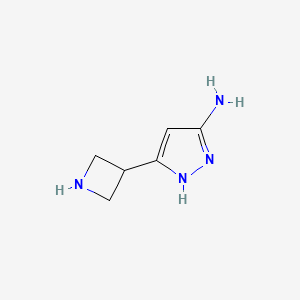
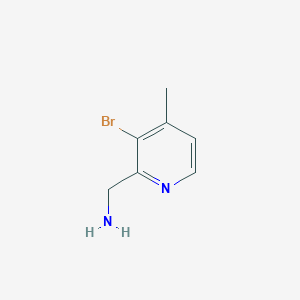

![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)

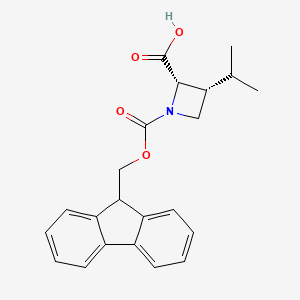

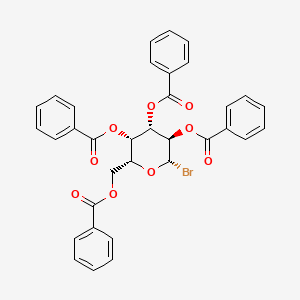
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
